Yixingensin
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Yixingensin can be synthesized through various chemical routes. One common method involves the glycosylation of Ombuin (a flavonoid) with glucose. The reaction typically requires a glycosyl donor, such as a glucose derivative, and a catalyst to facilitate the glycosylation process. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound involves the extraction and purification from natural sources, such as Gynostemma pentaphyllum. The process includes:
Extraction: The plant material is subjected to solvent extraction to isolate the flavonoid glycosides.
Chemical Reactions Analysis
Types of Reactions
Yixingensin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl and methoxy groups of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of this compound.
Substitution: Alkylated and acylated derivatives.
Scientific Research Applications
Yixingensin has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry and as a reagent in synthetic chemistry.
Mechanism of Action
Yixingensin exerts its effects through various molecular targets and pathways:
Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Inhibition of Melanin Production: It inhibits the enzyme tyrosinase, which is involved in melanin synthesis, thereby reducing melanin production.
Antibacterial and Anti-inflammatory Effects: This compound disrupts bacterial cell walls and membranes, inhibits bacterial energy metabolism, and reduces inflammation by modulating inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonoid glycoside with antioxidant and anti-inflammatory properties.
Kaempferol: A flavonoid with similar antioxidant activity and potential therapeutic applications.
Ginsenosides: Bioactive compounds found in ginseng with a wide range of pharmacological effects.
Uniqueness of Yixingensin
This compound is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability compared to other flavonoids. Its ability to inhibit melanin production and its potential use in preventing skin cancer further distinguish it from similar compounds .
Biological Activity
Yixingensin, a compound derived from the plant Gynostemma pentaphyllum, has garnered attention for its diverse biological activities. This article reviews the current understanding of this compound's biological effects, including antimicrobial, antioxidant, anti-inflammatory, and potential anticancer properties. We will also present relevant case studies and data tables to illustrate these findings.
Chemical Structure and Classification
This compound is classified as a flavonoid, a group of polyphenolic compounds known for their various health benefits. The specific chemical structure of this compound contributes to its biological activities, which include interactions with cellular pathways and modulation of immune responses.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for several bacteria are summarized in the following table:
Pathogen | MIC (µg/ml) |
---|---|
Vibrio cholerae | 25-50 |
Enterococcus faecalis | 25-50 |
Micrococcus luteus | 25 |
Shigella sonnei | 25 |
These findings indicate that this compound could be a promising candidate for developing natural antimicrobial agents .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated through various assays, including DPPH, ABTS, and hydroxyl radical scavenging tests. The results from these assays are as follows:
Assay Type | IC50 (µg/ml) |
---|---|
DPPH | 83.43 |
ABTS | 82.62 |
Hydroxyl Radical Scavenging | 208.38 |
These values suggest that this compound exhibits substantial antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases .
Anti-inflammatory Properties
This compound has shown potential anti-inflammatory effects in various models. In a comparative study with mefenamic acid as a control, this compound exhibited higher anti-inflammatory activity, indicating its potential as a natural anti-inflammatory agent.
Anticancer Potential
Research exploring the anticancer effects of this compound has indicated that it may inhibit the growth of cancer cells through mechanisms such as inducing apoptosis and inhibiting cell cycle progression. One study reported that Gypenosides (a group including this compound) induced apoptosis in human colon cancer cells via mitochondrial-dependent pathways and activation of caspase-3 . This suggests that this compound could be beneficial in cancer therapy.
Case Studies
- Antimicrobial Efficacy : A study conducted on Combretum erythrophyllum found that this compound exhibited strong antibacterial activity against multiple bacterial strains, supporting its use in traditional medicine for treating infections .
- Oxidative Stress Reduction : In vitro studies demonstrated that this compound significantly reduced oxidative stress markers in cultured cells, indicating its potential role in protecting against oxidative damage .
- Cancer Cell Line Studies : Research involving various cancer cell lines showed that treatment with this compound led to a decrease in cell viability and an increase in apoptotic markers, suggesting its use as an adjunct therapy in cancer treatment .
Properties
IUPAC Name |
5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O12/c1-31-10-6-12(26)16-14(7-10)33-21(9-3-4-13(32-2)11(25)5-9)22(18(16)28)35-23-20(30)19(29)17(27)15(8-24)34-23/h3-7,15,17,19-20,23-27,29-30H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRPVOZGWVGWPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)OC)O)OC4C(C(C(C(O4)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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